

# Comprehensive Application Notes and Protocols for Evaluating Esonarimod in Rheumatoid Arthritis Models

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## Compound Focus: Esonarimod, (R)-

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## Introduction to Esonarimod and Rheumatoid Arthritis Pathogenesis

**Rheumatoid arthritis (RA)** is a chronic **systemic autoimmune disease** characterized by synovial inflammation, joint swelling, and progressive destruction of cartilage and bone. The global prevalence of RA is approximately **0.5%-1%** in the general population, with women affected **3-5 times more frequently** than men. RA typically presents between ages 40-50 and represents a significant socioeconomic burden due to associated disability, reduced workforce participation, and substantial healthcare costs, with annual direct costs per patient averaging **\$1,917.21 ± \$2,559.06** based on recent surveys in China [1]. The **pathophysiological landscape** of RA involves complex interactions between genetic predisposition (particularly **HLA-DRB1** alleles), environmental factors (notably **smoking**), and dysregulated immune responses that lead to production of **autoantibodies** such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA) [1] [2].

**Esonarimod** represents a novel therapeutic approach targeting the **sphingosine-1-phosphate (S1P) receptor signaling pathway**, which plays a crucial role in lymphocyte trafficking and inflammatory responses. As an **S1P receptor modulator**, esonarimod shares mechanistic similarities with other compounds in this class, such as **ozanimod**, which has demonstrated efficacy in autoimmune conditions by selectively targeting **S1P1**

and **S1P5 receptor subtypes** [3]. The therapeutic rationale for S1P modulation in RA stems from its ability to regulate the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of inflammatory cells into synovial tissue and potentially disrupting the chronic inflammatory cascade that characterizes RA [3]. This document provides comprehensive application notes and detailed experimental protocols for evaluating esonarimod in established in vitro and in vivo RA models, with specific emphasis on methodology standardization, quantitative assessment parameters, and translational relevance.

## Esonarimod Mechanism of Action and Signaling Pathways

### Molecular Targeting and S1P Receptor Modulation

Esonarimod functions as a **sphingosine-1-phosphate (S1P) receptor modulator** with a mechanism centered on selective targeting of specific S1P receptor subtypes. Based on analogous compounds in the same class, particularly **ozanimod**, esonarimod likely demonstrates high affinity for **S1P1** and **S1P5 receptor subtypes** [3]. The fundamental mechanism involves binding to these receptors on lymphocyte surfaces, leading to **receptor internalization** and subsequent degradation. This process effectively **functional antagonizes S1P1 signaling**, which is essential for lymphocyte egress from secondary lymphoid organs such as lymph nodes and the spleen. The resulting **lymphocyte sequestration** prevents the migration of potentially autoreactive lymphocytes from lymphoid tissues into the peripheral circulation and subsequently to inflamed synovial tissue in rheumatoid arthritis [3].

The **S1P receptor modulation** has profound effects on the immune cell trafficking that is critical in RA pathogenesis. Under normal physiological conditions, lymphocytes continuously traffic between lymphoid organs and peripheral tissues, guided by S1P concentration gradients. By disrupting this gradient through functional antagonism of S1P receptors, esonarimod effectively **reduces the recirculation of naive and central memory T cells** while largely preserving effector memory T cell migration. This selective effect potentially maintains immune surveillance against established infections while reducing the autoimmune response in the joint synovium. Additionally, S1P receptors are expressed on various other cell types relevant to RA pathogenesis, including endothelial cells, **neutrophils**, and **dendritic cells**, suggesting that the

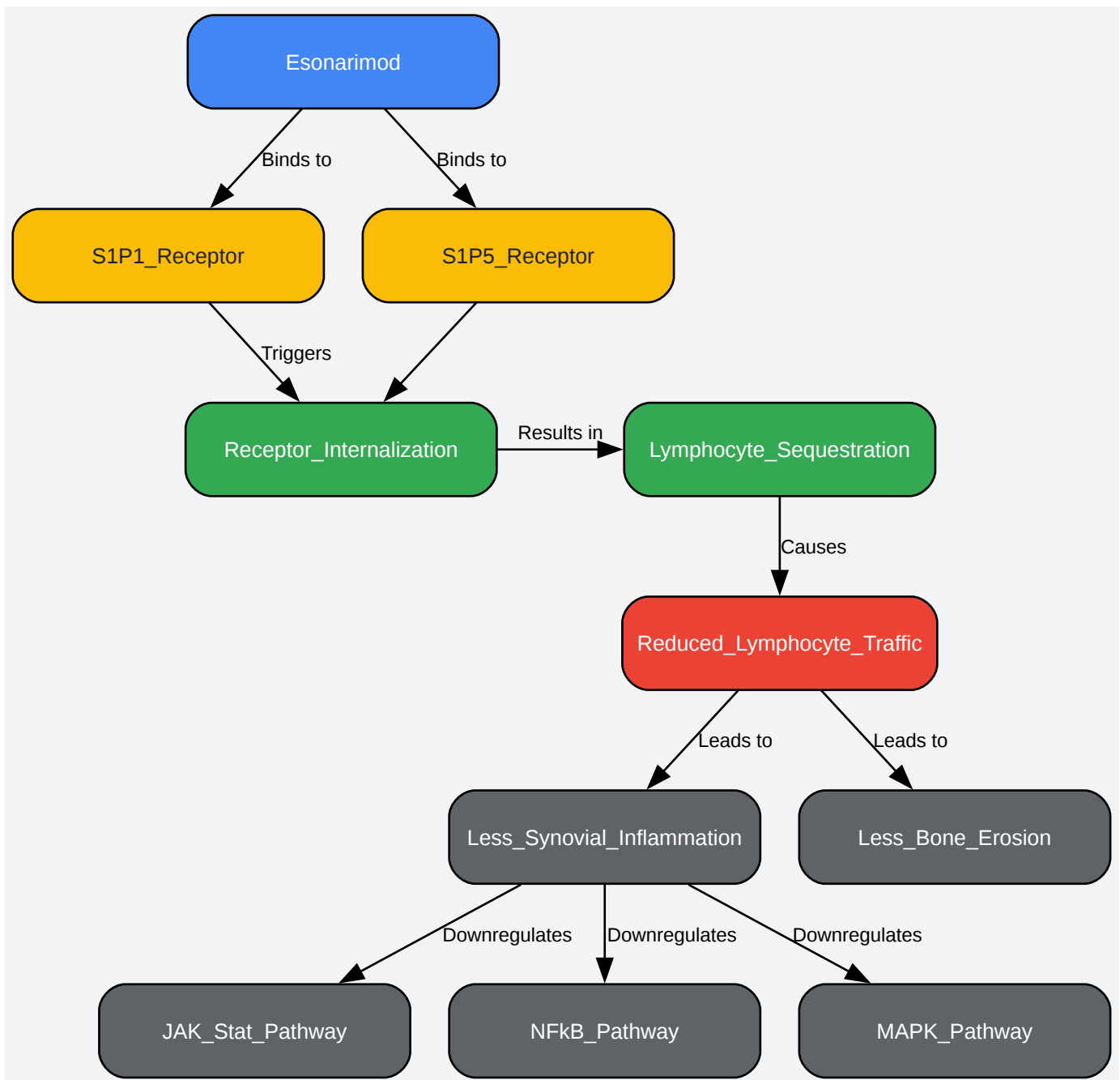
therapeutic effects of esonarimod may extend beyond lymphocyte trafficking to include modulation of endothelial barrier function and other inflammatory processes [3].

## Impact on RA-Specific Signaling Pathways

The **therapeutic efficacy** of S1P receptor modulators in rheumatoid arthritis likely derives from their impact on multiple dysregulated signaling pathways central to disease pathogenesis. While S1P modulation directly affects lymphocyte trafficking, this mechanism intersects with several key inflammatory pathways implicated in RA:

- **JAK-STAT Signaling Pathway:** The activation of **fibroblast-like synoviocytes (FLS)** in RA is mediated in part through various cytokine receptors that signal through JAK-STAT pathways. By reducing the availability of lymphocytes that produce cytokines such as IL-6, IL-17, and IFN- $\gamma$ , S1P modulators may indirectly diminish JAK-STAT activation in synovial tissues [4].
- **NF- $\kappa$ B Signaling Pathway:** The **NF- $\kappa$ B pathway** serves as a master regulator of inflammation in RA, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While not directly inhibiting NF- $\kappa$ B, S1P modulators may reduce the cellular stimuli that activate this pathway by limiting lymphocyte infiltration into joints [4].
- **MAPK Signaling Pathway:** The **p38 MAPK pathway** in particular plays a significant role in regulating the production of TNF- $\alpha$ , IL-1 $\beta$ , and other pro-inflammatory mediators in RA. Through modulation of immune cell trafficking, S1P-targeted therapies may reduce the inflammatory burden that drives MAPK activation in the synovium [4].

The diagram below illustrates the proposed mechanism of action for esonarimod within the context of RA-relevant signaling pathways:



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*Figure 1: Proposed Mechanism of Action for Esonarimod in Rheumatoid Arthritis. Esonarimod binds to S1P1 and S1P5 receptors, triggering internalization and resulting in lymphocyte sequestration in lymphoid organs. This reduces lymphocyte trafficking to synovial tissue, leading to decreased inflammation and bone erosion, with downstream modulation of key RA-relevant signaling pathways including JAK-STAT, NF- $\kappa$ B, and MAPK [4] [3].*

## In Vitro Models and Experimental Protocols

### Fibroblast-Like Synoviocyte (FLS) Migration and Invasion Assays

**Fibroblast-like synoviocytes (FLS)** play a central role in RA pathogenesis by exhibiting aggressively **invasive behavior** and producing **pro-inflammatory mediators** that perpetuate joint destruction. The assessment of esonarimod's effects on FLS function provides critical insights into its potential disease-modifying properties beyond immunomodulation [1] [2]. For these experiments, **primary human FLS** should be isolated from RA synovial tissues obtained during joint replacement surgery or synovial biopsy, with institutional review board approval and patient informed consent. FLS are typically expanded through sequential passaging in Dulbecco's Modified Eagle Medium (DMEM) supplemented with **10% fetal bovine serum (FBS)**, **2 mM L-glutamine**, **100 U/mL penicillin**, and **100 µg/mL streptomycin** at 37°C in a **5% CO<sub>2</sub> humidified atmosphere**. Cells between passages 4-8 should be used to maintain phenotypic stability [5].

#### Transwell Migration Assay:

- Seed FLS at a density of  **$2.5 \times 10^4$  cells** in serum-free medium in the upper chamber of 8-µm pore transwell inserts. Prepare the lower chamber with complete medium containing **10% FBS** as a chemoattractant. Add esonarimod at varying concentrations (e.g., **1 nM, 10 nM, 100 nM**) to both chambers, including a vehicle control (typically **0.1% DMSO**). Incubate for **6-24 hours** at 37°C with 5% CO<sub>2</sub>. Following incubation, carefully remove non-migrated cells from the upper membrane surface using a cotton swab. Fix migrated cells on the lower membrane surface with **4% paraformaldehyde** for 10 minutes, then stain with **0.1% crystal violet** for 20 minutes. Count migrated cells in **five random fields** per insert using an inverted microscope at 100× magnification [5].

#### Matrigel Invasion Assay:

- Pre-coat transwell inserts with **Matrigel basement membrane matrix** (approximately 50-100 µg/filter) and allow to polymerize for 1 hour at 37°C. Seed  **$5 \times 10^4$  FLS** in serum-free medium into the upper chamber. Add esonarimod at appropriate concentrations and place complete medium with 10% FBS in the lower chamber as a chemoattractant. Incubate for **24-48 hours** at 37°C with 5% CO<sub>2</sub>. Remove non-invading cells from the upper surface, then fix and stain invaded cells as described for the migration assay. Quantify invasion by counting cells in multiple microscopic fields [5].

## Cytokine Production and Signaling Pathway Analysis

The **inflammatory milieu** in RA joints is characterized by elevated levels of pro-inflammatory cytokines that drive disease progression. Evaluating esonarimod's impact on cytokine production provides insights into its anti-inflammatory properties [1] [2]. For cytokine analysis, seed FLS or peripheral blood mononuclear cells (PBMCs) in 24-well plates at a density of  $2 \times 10^5$  cells/well and pre-treat with esonarimod at varying concentrations for **2 hours** prior to stimulation with **10 ng/mL TNF- $\alpha$**  or **1  $\mu$ g/mL lipopolysaccharide (LPS)** for **24 hours**. Collect culture supernatants and analyze using **enzyme-linked immunosorbent assay (ELISA)** or **multiplex bead-based assays** for key RA-relevant cytokines including **IL-6, IL-8, IL-17, TNF- $\alpha$** , and **MMP-3**. Include appropriate standard curves and quality controls according to manufacturer protocols [5] [2].

### Western Blot Analysis of Signaling Pathways:

- Lyse cells after esonarimod treatment using RIPA buffer supplemented with **protease and phosphatase inhibitors**. Determine protein concentration using a **bicinchoninic acid (BCA) assay**. Separate **20-30  $\mu$ g** of total protein by **SDS-PAGE** and transfer to PVDF membranes. Block membranes with **5% non-fat dry milk** in TBST for 1 hour at room temperature. Incubate with primary antibodies against **phospho-p38 MAPK, total p38 MAPK, phospho-NF- $\kappa$ B p65, total NF- $\kappa$ B p65, phospho-STAT3, and total STAT3** overnight at 4°C. Use  **$\beta$ -actin** or **GAPDH** as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies, develop blots using **enhanced chemiluminescence** and quantify band intensities using densitometry software [2].

## S1P Receptor Signaling and Internalization Assays

### Receptor Internalization Assay:

- To directly evaluate esonarimod's engagement with S1P receptors, establish cell lines (such as **HEK293** or **Jurkat T-cells**) stably expressing **S1P1-GFP** or **S1P5-GFP** fusion proteins. Seed cells on **glass-bottom dishes** and treat with esonarimod at various concentrations (0.1-1000 nM) for different time points (5-60 minutes). Fix cells with **4% paraformaldehyde** and visualize receptor localization using **confocal microscopy**. Quantify the percentage of cells showing predominant **receptor internalization** (punctate intracellular pattern) versus **surface expression** (smooth plasma membrane pattern) [3].

### Calcium Flux Assay:

- Load Jurkat T-cells or primary human lymphocytes with **Calcium-6 dye** according to manufacturer's instructions. Treat cells with esonarimod (1-1000 nM) for 15 minutes, then monitor intracellular calcium levels using a **fluorescence plate reader** following stimulation with **100 nM S1P**. Calculate the **percentage inhibition of calcium mobilization** compared to vehicle-treated controls to assess functional antagonism of S1P1 receptor signaling [3].

Table 1: In Vitro Assays for Evaluating Esonarimod Activity in RA Models

Assay Type	Cell System	Key Parameters	Treatment Duration	Primary Readout
FLS Migration	Primary human RA-FLS	Number of migrated cells, Inhibition %	6-24 hours	Crystal violet staining, Cell counting
FLS Invasion	Primary human RA-FLS	Number of invaded cells, Invasion index	24-48 hours	Matrigel penetration, Microscopy
Cytokine Production	FLS or PBMCs	IL-6, IL-8, IL-17, TNF- $\alpha$ , MMP-3 levels	24 hours	ELISA, Multiplex immunoassay
Signaling Pathway	FLS or immune cells	p-p38/p38, p-NF- $\kappa$ B/NF- $\kappa$ B, p-STAT3/STAT3 ratios	15 min - 2 hours	Western blot, Densitometry
S1P1 Internalization	S1P1-GFP transfected cells	% Cells with internalized receptors, IC <sub>50</sub>	5-60 minutes	Confocal microscopy, Image analysis
Calcium Flux	Jurkat T-cells or lymphocytes	Calcium mobilization inhibition, IC <sub>50</sub>	15-30 minutes	Fluorescence, Kinetic measurement

## In Vivo Models and Experimental Protocols

### Collagen-Induced Arthritis (CIA) Model

The **collagen-induced arthritis** model represents one of the most widely used and characterized experimental systems for RA therapeutic evaluation, sharing several immunological and pathological features with human disease. For study initiation, employ **8-12 week old** DBA/1J mice (approximately **20-25 g body weight**), with equal gender distribution or male-only to minimize variability. House animals under **standard specific pathogen-free conditions** with ad libitum access to food and water, maintaining a **12-hour light/dark cycle** throughout the study [5].

#### Immunization and Treatment Protocol:

- Emulsify **bovine type II collagen** (CII) with an equal volume of **complete Freund's adjuvant** (CFA) containing **4 mg/mL Mycobacterium tuberculosis** on ice. Administer **100 µL** of the emulsion (containing **100 µg CII**) intradermally at the base of the tail on day 0. On day 21, administer a booster immunization of **100 µg CII** emulsified in **incomplete Freund's adjuvant** (IFA) using the same route and volume. For therapeutic intervention, initiate esonarimod treatment typically **after disease onset** (around day 25-28, when arthritis scores reach 1-2) to better mimic clinical scenarios. Administer esonarimod orally at doses ranging from **0.1 mg/kg to 3 mg/kg** once daily, with a **vehicle control group** (typically **0.5% methylcellulose**) and a **positive control group** (such as **10 mg/kg methotrexate** once weekly or **10 mg/kg prednisolone** daily) [5].

#### Clinical Assessment and Monitoring:

- Evaluate animals **three times weekly** from day 21 until study endpoint (typically day 42-56) using a standardized **arthritis scoring system**: 0 = normal; 1 = mild redness and swelling in one joint; 2 = moderate redness and swelling in multiple joints; 3 = severe redness and swelling throughout the paw; 4 = maximally inflamed limb with joint rigidity. Each limb is scored separately, with a maximum possible score of 16 per animal. Measure **hind paw thickness** using digital calipers and document clinical observations daily. Record **body weight** twice weekly as an indicator of overall health status [5].

## Humanized Mouse Model Using NSG Mice Engrafted with RA PBMCs

The **humanized mouse model** utilizing **NOD-scid IL2R $\gamma$ null (NSG)** mice reconstituted with peripheral blood mononuclear cells (PBMCs) from RA patients provides a valuable platform for evaluating human-specific responses to therapeutic intervention [6]. For this model, employ **8-10 week old** NSG mice (approximately **18-22 g body weight**) maintained under **strict specific pathogen-free conditions**. Isolate **PBMCs** from whole blood of RA patients (fulfilling ACR/EULAR classification criteria) using **Ficoll**

**density gradient centrifugation.** Irradiate recipient NSG mice with a **sublethal dose** (1-2 Gy) 24 hours prior to transplantation to enhance engraftment efficiency. Inject **5-10 × 10<sup>6</sup> PBMCs** intraperitoneally into each mouse [6].

#### Disease Induction and Treatment:

- Seven days post-engraftment, induce arthritis by intraperitoneal injection of **50 µg lipopolysaccharide (LPS)** along with a cocktail of **monoclonal antibodies against type II collagen**. Administer esonarimod orally at doses of **0.3 mg/kg, 1 mg/kg, and 3 mg/kg** once daily for **21-28 days**, with a vehicle control group and appropriate positive controls (e.g., **5 mg/kg prednisolone** or **10 mg/kg infliximab**). Monitor mice daily for signs of distress or morbidity [6].

#### Disease Assessment and Endpoint Analyses:

- Evaluate **hind paw swelling** using caliper measurements three times weekly. At study termination, collect blood for measurement of **human IgG, ACPA, and inflammatory cytokines** (IL-6, TNF-α, IL-17) using ELISA. Harvest hind paws and knee joints for **histopathological assessment** following fixation in **4% paraformaldehyde** and decalcification in **EDTA**. Process tissues, embed in paraffin, section at **5-7 µm thickness**, and stain with **hematoxylin and eosin (H&E)** for general histology, **safranin O** for cartilage proteoglycan content, and **toluidine blue** for cartilage integrity. Score histopathological changes using a semi-quantitative system evaluating **synovial inflammation** (0-3), **pannus formation** (0-3), **cartilage damage** (0-5), and **bone erosion** (0-5) [6].

## Tissue Collection and Molecular Analysis

#### Sample Collection Protocol:

- At study endpoint, euthanize animals using **CO<sub>2</sub> asphyxiation** followed by cervical dislocation. Collect **blood** via cardiac puncture for serum separation and subsequent cytokine/serological analysis. Dissect and harvest **hind paws, knee joints, and spleens** for further analysis. For histology, fix intact hind paws in **4% paraformaldehyde** for 48 hours, then decalcify in **14% EDTA** (pH 7.2-7.4) for 14 days with daily solution changes. Process tissues through graded ethanol series, clear in xylene, and embed in **paraffin wax** [6].

#### RNA Extraction and Gene Expression Analysis:

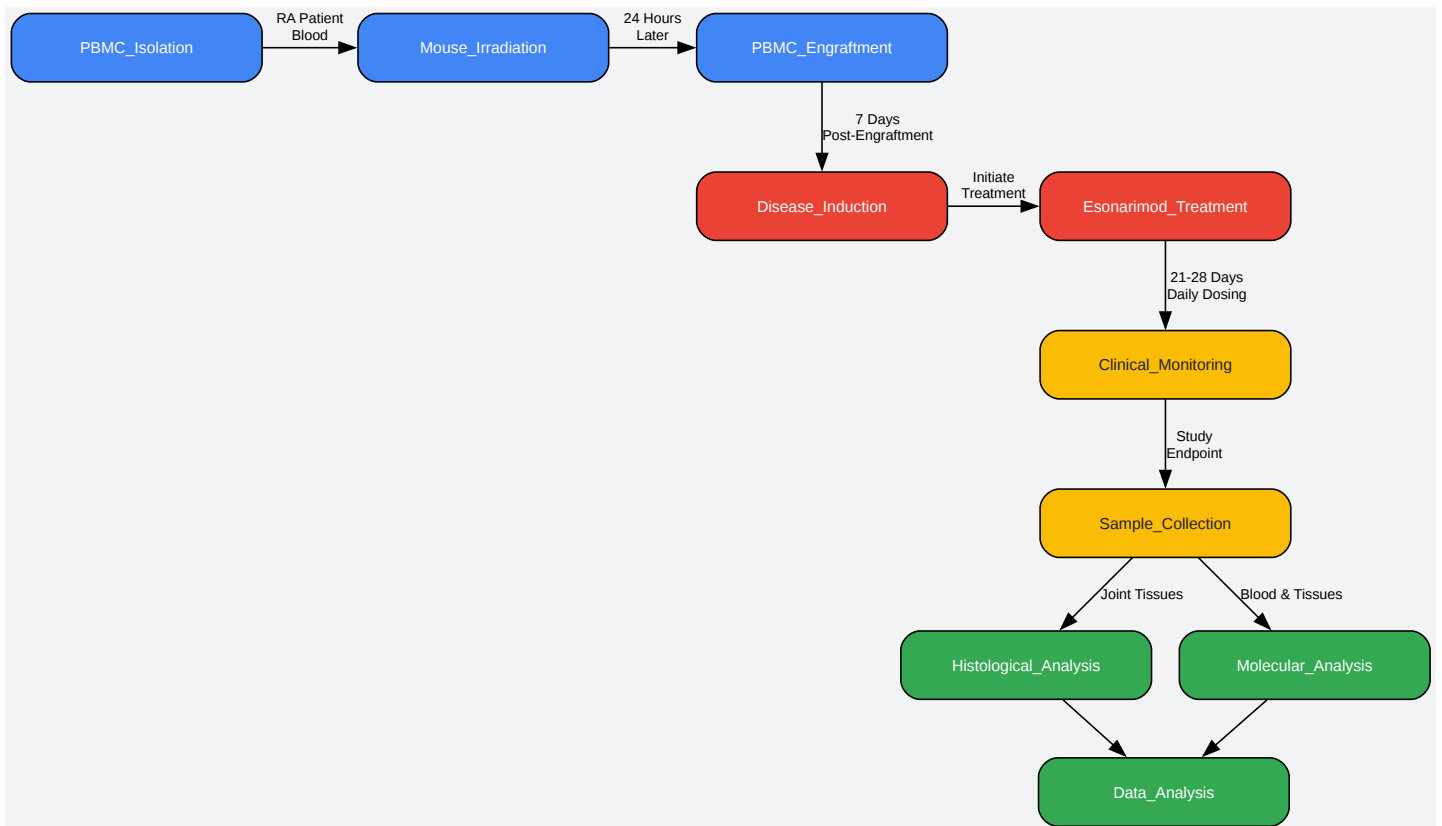
- Isolate total RNA from snap-frozen synovial tissues using **TRizol reagent** according to manufacturer's instructions. Determine RNA concentration and purity using spectrophotometry. Synthesize cDNA using **reverse transcription kit** with oligo(dT) primers. Perform **quantitative real-time PCR** using SYBR Green or TaqMan chemistry with primers specific for human and mouse genes of interest,

including **TNF- $\alpha$** , **IL-6**, **IL-17**, **RANKL**, **MMP-3**, **MMP-13**. Normalize expression to **GAPDH** or  **$\beta$ -actin** as housekeeping genes using the  **$2^{-(\Delta\Delta Ct)}$**  method for relative quantification [6].

Table 2: In Vivo Models for Evaluating Esonarimod Efficacy in RA

Model Type	Induction Method	Treatment Protocol	Key Assessments	Endpoint Analyses
<b>Collagen-Induced Arthritis (CIA)</b>	Bovine type II collagen in CFA/IFA	0.1-3 mg/kg esonarimod, oral, daily after disease onset	Arthritis score (0-16), Paw thickness, Body weight	Histopathology, Cytokine levels, Autoantibodies
<b>Humanized NSG-RA Model</b>	RA patient PBMCs + LPS + anti-CII antibodies	0.3-3 mg/kg esonarimod, oral, daily for 21-28 days	Hind paw swelling, Clinical observations	Human IgG/ACPA, Synovitis score, Bone erosion
<b>Adjuvant-Induced Arthritis</b>	Heat-killed M. tuberculosis in CFA	0.1-1 mg/kg esonarimod, oral, prophylactic or therapeutic	Arthritis index, Joint swelling, Weight change	Radiography, Histopathology, Spleen weight
<b>K/BxN Serum Transfer</b>	Intraperitoneal injection of K/BxN serum	0.3-3 mg/kg esonarimod, oral, before or after onset	Ankle thickness, Clinical score, Inflammation	Histology, Neutrophil infiltration, Cartilage damage

The following diagram illustrates the experimental workflow for evaluating esonarimod in the humanized NSG-RA mouse model:



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*Figure 2: Experimental Workflow for Humanized NSG-RA Mouse Model. The diagram outlines the key steps in establishing and evaluating esonarimod in the humanized mouse model, beginning with PBMC isolation from RA patients, followed by mouse irradiation and engraftment, disease induction with LPS and anti-collagen antibodies, esonarimod treatment, clinical monitoring, and comprehensive endpoint analyses [6].*

## Data Analysis and Interpretation Guidelines

### Statistical Analysis and Reporting Standards

**Statistical analysis** of experimental data should employ appropriate methods to ensure robust and reproducible conclusions. For in vitro studies, perform experiments with a **minimum of three independent replicates** ( $n \geq 3$ ), with multiple technical replicates within each experiment. For in vivo studies, utilize **6-10 animals per treatment group** to ensure adequate statistical power. Assess data for normal distribution using the **Shapiro-Wilk test** or **Kolmogorov-Smirnov test**. For normally distributed data, use **one-way ANOVA** with post-hoc tests (such as **Tukey's** or **Dunnett's**) for multiple comparisons, or **Student's t-test** for comparing two groups. For non-normally distributed data, employ non-parametric alternatives such as **Kruskal-Wallis test** with **Dunn's post-hoc analysis** or **Mann-Whitney U test**. Express data as **mean  $\pm$  standard error of the mean (SEM)** unless otherwise specified, and consider p-values  $< 0.05$  as statistically significant. Conduct all statistical analyses using established software packages such as **GraphPad Prism**, **SPSS**, or **R** [5] [6].

**Data interpretation** should consider both statistical significance and biological relevance. For in vitro migration and invasion assays, report **percentage inhibition** relative to vehicle controls and calculate **IC<sub>50</sub> values** using appropriate nonlinear regression models. For in vivo studies, in addition to statistical comparisons between treatment groups, calculate **area under the curve (AUC)** for arthritis scores and paw thickness measurements over time to capture cumulative disease burden. For histopathological assessments, ensure scoring is performed by **blinded evaluators** to minimize bias, and report both **representative images** and **group means** for each parameter. When analyzing cytokine and gene expression data, apply appropriate **multiple testing corrections** (such as **Benjamini-Hochberg false discovery rate control**) to reduce the likelihood of type I errors [5] [6].

### Translational Correlation and Predictive Value

**Extrapolating preclinical findings** to potential clinical applications requires careful consideration of model limitations and mechanistic insights. The **humanized NSG-RA model**, while incorporating human immune cells, may not fully recapitulate the chronicity and heterogeneity of human RA. Similarly, the **CIA model**, while sharing immunological features with human disease, primarily reflects the induction phase of arthritis

rather than the chronic maintenance phase. When interpreting results, place greater emphasis on **consistency of effects across multiple models** rather than absolute efficacy in any single system. The **lymphocyte count reduction** observed with S1P modulators like esonarimod should be monitored as a **pharmacodynamic marker**, with target reductions of **40-60%** from baseline typically associated with efficacy for compounds in this class [3].

**Dose selection** for future clinical studies can be informed by **pharmacokinetic-pharmacodynamic relationships** established in preclinical models. Pay particular attention to **exposure-response relationships** rather than relying solely on administered doses. The therapeutic window can be estimated by comparing exposures associated with efficacy to those producing potential adverse effects such as **excessive lymphopenia** or **cardiovascular effects** (based on thorough literature review of S1P modulator class effects). As S1P receptors are widely expressed, including on **cardiomyocytes** and **vascular endothelial cells**, careful assessment of potential off-target effects is warranted, even if not fully manifested in animal models. The **gradual dose escalation** approach used clinically with S1P modulators to mitigate first-dose bradycardia should be considered in designing repeat-dose toxicology studies [3].

## Conclusion

These comprehensive application notes and detailed experimental protocols provide a systematic framework for evaluating the potential therapeutic efficacy of esonarimod in established rheumatoid arthritis models. The standardized approaches outlined for both in vitro and in vivo systems enable robust assessment of compound activity across multiple dimensions of RA pathogenesis, from **lymphocyte trafficking modulation** to direct effects on **synovial fibroblast function** and overall **disease progression** in predictive animal models. The integration of **quantitative readouts**, **statistical rigor**, and **translational considerations** supports the generation of clinically relevant data to inform future drug development decisions for esonarimod in rheumatoid arthritis and potentially other autoimmune conditions with similar underlying pathophysiology.

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